4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide
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Overview
Description
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C13H9F2NO It is known for its unique structure, which includes a benzamide core substituted with fluorine atoms and a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different nucleophiles.
Scientific Research Applications
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: A simpler analog with a single fluorine substitution.
N-(4-Fluorophenyl)benzamide: Similar structure but lacks the sulfamoyl group.
Benzamide, 4-fluoro-N-(1-naphtyl)-: Contains a naphthyl group instead of the phenylsulfamoyl group.
Uniqueness
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide is unique due to its dual fluorine substitutions and the presence of a phenylsulfamoyl group.
Properties
Molecular Formula |
C19H14F2N2O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14F2N2O3S/c20-14-3-1-13(2-4-14)19(24)22-16-9-11-18(12-10-16)27(25,26)23-17-7-5-15(21)6-8-17/h1-12,23H,(H,22,24) |
InChI Key |
QDQKQNDHZSVTFG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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